molecular formula C15H17N3OS B2916651 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207019-94-0

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2916651
M. Wt: 287.38
InChI Key: FQCHKSGZKVUJBM-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and the nitrogen atoms can coordinate to metal ions in complexation reactions .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthesis of Heteroarylphosphonates and Thioesters : A study describes a method for converting [heteroaryl(hydroxy)methyl]phosphonates into their corresponding thiocarbonates and thioesters, which are crucial intermediates for generating new heteroarylmethylphosphonates. This synthetic route involves reactions in acetonitrile and highlights the versatility of thiocarbonyl compounds in synthesizing phosphonate derivatives with potential applications in medicinal chemistry and materials science (Drescher et al., 1991).

  • Electrochemical Generation of Cyanomethyl Anion : Another research paper discusses the electrochemical generation of the cyanomethyl anion in acetonitrile, used to synthesize imidazolidinones. This process underscores the importance of electrochemistry in facilitating novel synthetic pathways for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Sbei et al., 2015).

  • Catalytic Applications of Molybdenum(VI) Complexes : Research on molybdenum(VI) complexes with thiazole-hydrazone ligands in acetonitrile explores their use as catalysts for olefin oxidation. This work demonstrates the application of transition metal complexes in catalysis, which is crucial for developing more efficient and sustainable chemical processes (Ghorbanloo et al., 2016).

  • Microwave-Assisted Organic Synthesis : A novel approach involving microwave-assisted organic synthesis for the preparation of 3-iminoaryl-imidazo[1,2-a]pyridines and imidazo[1,2-a]pyridyn-3-ylamino-2-acetonitriles showcases the utility of microwave irradiation in facilitating rapid and efficient multi-component reactions. This methodology could be relevant for synthesizing compounds with similar structural motifs to "2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile" (Masquelin et al., 2006).

properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-12-3-5-13(6-4-12)14-11-17-15(20-10-7-16)18(14)8-9-19-2/h3-6,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCHKSGZKVUJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

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